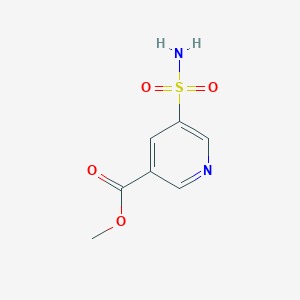
methyl 5-sulfamoylpyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 5-sulfamoylpyridine-3-carboxylate, also known as MSPC, is an organic compound with a variety of uses. It is a white crystalline solid that is soluble in water and other polar solvents. MSPC has been used in a wide range of applications, including chemistry, biochemistry, and pharmacology. In particular, it has been used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. In addition, it has been studied for its potential therapeutic applications, as it has been shown to have a variety of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Biological Activity
- Synthesis of Anti-Inflammatory Compounds : Compounds related to methyl 5-sulfamoylpyridine-3-carboxylate have been synthesized for anti-inflammatory applications. For example, a study describes the synthesis of 3-[(4-sulfamoylphenyl)hydroxy methylene]-5-methyl-2-oxindole-1-carboxamide compounds, showing marked anti-inflammatory activity and reduced gastrointestinal side effects compared to other compounds like diclofenac sodium and tenidap sodium (Cong Ri-gang, 2007).
Chemistry and Catalysis
Efficient Synthesis Techniques : Research has focused on the efficient synthesis of certain pyridine-3-carboxylic acids, which are significant in the development of receptor antagonists. One such study describes the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid (Y. Hirokawa, T. Horikawa, S. Kato, 2000).
Synthesis of Tridentate Ligands : The compound has been used in synthesizing tridentate ligands, particularly suited for complexation with lanthanide(III) cations, starting from a 5'-methyl-6-bromo-2,2'-bipyridine building block (L. Charbonnière, N. Weibel, R. Ziessel, 2001).
Structure-Activity Relationship
- Kinetic and Structural Studies : Research into the structure and activity of methylated pyridazine-3-carboxylic acids includes kinetic studies on flavoprotein oxygenases and investigations into specific intermolecular interactions and lipophilicity (A. Katrusiak, Paweł Piechowiak, A. Katrusiak, 2011).
Novel Applications and Syntheses
- Novel Synthesis Techniques : A variety of novel synthesis techniques for derivatives of this compound have been explored, including the synthesis of amino salicylato salts, carboxylation with CO2 in ionic liquids, and the creation of nano organo solid acids (C. Yenikaya et al., 2011), (Q. Feng et al., 2010), (M. Zolfigol, Roya Ayazi-Nasrabadi, S. Baghery, 2015).
Antimicrobial Applications
- Antimicrobial Activity : Some derivatives of this compound have been synthesized and tested for their antimicrobial properties, indicating potential uses in this field (S. Nagashree et al., 2013).
properties
IUPAC Name |
methyl 5-sulfamoylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c1-13-7(10)5-2-6(4-9-3-5)14(8,11)12/h2-4H,1H3,(H2,8,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFLDWCIPTZWQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN=C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride, Mixture of diastereomers](/img/structure/B6141990.png)
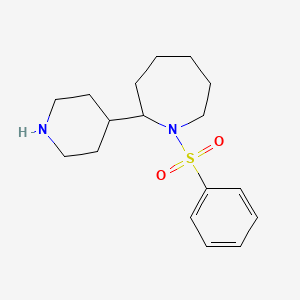
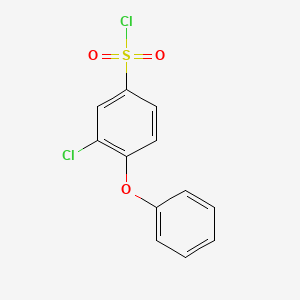
![4-[(cyclopropylmethyl)(methyl)amino]butanoic acid hydrochloride](/img/structure/B6142008.png)
![methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride](/img/structure/B6142014.png)
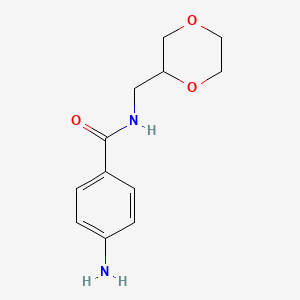

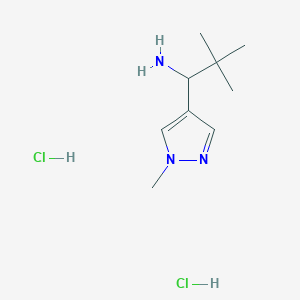
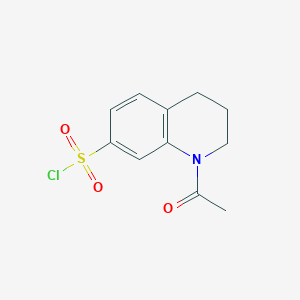
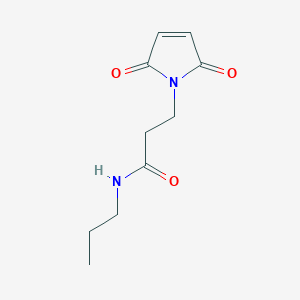

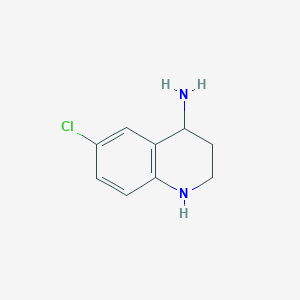
![6-azaspiro[4.5]decan-9-one, trifluoroacetic acid](/img/structure/B6142071.png)
![4-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzamide dihydrochloride](/img/structure/B6142082.png)